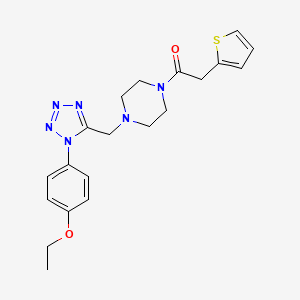

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

This compound belongs to a class of tetrazole-piperazine hybrids with a thiophene ethanone moiety. Its structure features a 4-ethoxyphenyl-substituted tetrazole core linked via a methylene group to a piperazine ring, which is further connected to a thiophen-2-yl ethanone group. The thiophene moiety may modulate electronic properties and binding affinity to biological targets . Such compounds are often synthesized via nucleophilic substitution or coupling reactions involving tetrazole-thiol intermediates and halogenated ethanone precursors, as seen in related derivatives .

Properties

IUPAC Name |

1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-2-28-17-7-5-16(6-8-17)26-19(21-22-23-26)15-24-9-11-25(12-10-24)20(27)14-18-4-3-13-29-18/h3-8,13H,2,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNMCHLDWSAQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrazole Ring: Starting with 4-ethoxyphenylhydrazine, the tetrazole ring can be formed through a cyclization reaction with sodium azide under acidic conditions.

Piperazine Derivative Synthesis: The tetrazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazinyl intermediate.

Final Coupling Reaction: The piperazinyl intermediate is coupled with 2-(thiophen-2-yl)ethanone under catalytic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Alcohol derivatives from the ketone group.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The tetrazole and piperazine moieties may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s closest analogs vary in substituents on the tetrazole ring, piperazine linker, and ethanone group. Below is a comparative analysis:

Key Findings

Substituent Effects on Activity: The 4-ethoxyphenyl group may confer better pharmacokinetics than phenyl or 4-fluorophenyl groups due to increased lipophilicity . Piperazine vs. Piperidine: Piperazine derivatives (e.g., compound 13a) exhibit superior antimicrobial activity compared to piperidine analogs, likely due to improved hydrogen-bonding capacity . Thiophene vs. Other Heterocycles: Thiophen-2-yl ethanone derivatives show enhanced electronic interaction with microbial targets compared to pyridyl or benzothiazole analogs .

Synthetic Efficiency :

- Allyl-substituted piperazines (e.g., 13a) are synthesized in high yields (>85%) via allylation under nitrogen, while sulfonylpiperazine derivatives require stringent anhydrous conditions, reducing scalability .

Biological Performance: Compounds with allylpiperazine linkers (e.g., 13a–g) demonstrate broad-spectrum antimicrobial activity (MIC: 6.25–25 µg/mL), outperforming non-allylated analogs . Tetrazole-thioether derivatives (e.g., 7a–x) exhibit moderate antifungal activity (IC50: 15–40 µM) but suffer from metabolic instability .

Biological Activity

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications as an antimicrobial, anti-inflammatory, and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C18H22N6O2S |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole ring structure is known for its ability to bind with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various therapeutic effects, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and fungal infections.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

- Anticancer Properties : Preliminary studies indicate that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various tetrazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a moderate level of efficacy compared to standard antibiotics.

Anti-inflammatory Activity

Research has demonstrated that the compound can reduce inflammation in vitro by decreasing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was assessed using ELISA assays, showing a dose-dependent response.

Anticancer Activity

In vitro studies have been conducted on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound inhibited cell viability with IC50 values ranging from 10 to 25 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Evaluation

A recent study published in the Journal of Medicinal Chemistry investigated a series of tetrazole derivatives for their antimicrobial properties. Among them, this compound was highlighted for its effectiveness against resistant strains of Staphylococcus aureus.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema when treated with varying doses of the compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.